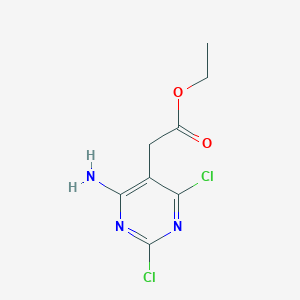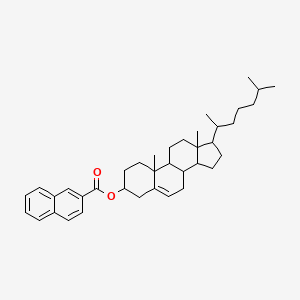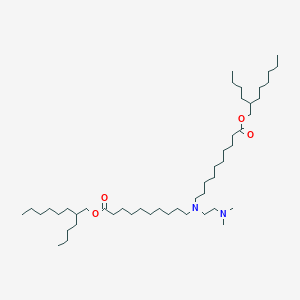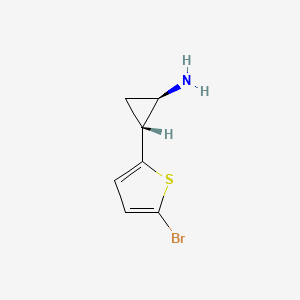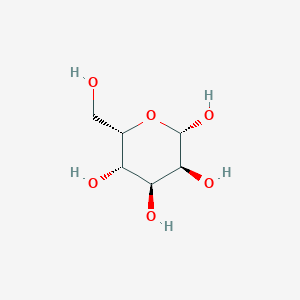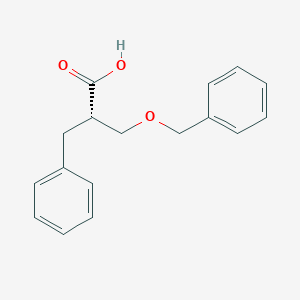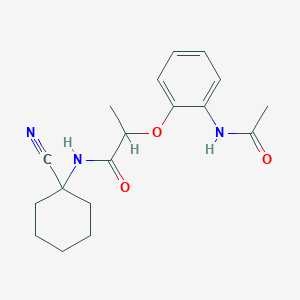![molecular formula C10H10BrN3O4S B13354277 4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B13354277.png)
4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-4H-1,2,4-triazole is a chemical compound that belongs to the class of sulfonyl triazoles. This compound is characterized by the presence of a bromo-substituted dimethoxyphenyl group attached to a sulfonyl moiety, which is further connected to a triazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-4H-1,2,4-triazole typically involves the following steps:
Bromination: The starting material, 2,5-dimethoxyphenyl, undergoes bromination using bromine in the presence of a suitable solvent like acetic acid to yield 4-bromo-2,5-dimethoxyphenyl.
Sulfonylation: The brominated product is then subjected to sulfonylation using sulfonyl chloride in the presence of a base such as pyridine to form 4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl] chloride.
Triazole Formation: Finally, the sulfonyl chloride is reacted with 1,2,4-triazole in the presence of a base like triethylamine to yield the desired compound, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromo group can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Corresponding sulfone derivatives.
Reduction: Corresponding sulfonamide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-4H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular pathways involved depend on the specific target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
4-bromo-2,5-dimethoxyphenethylamine: Shares the bromo and dimethoxyphenyl groups but lacks the sulfonyl and triazole moieties.
4-bromo-2,5-dimethoxyphenylsulfonyl chloride: Similar structure but without the triazole ring.
Uniqueness
4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-4H-1,2,4-triazole is unique due to the presence of both the sulfonyl and triazole groups, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C10H10BrN3O4S |
|---|---|
Molecular Weight |
348.18 g/mol |
IUPAC Name |
4-(4-bromo-2,5-dimethoxyphenyl)sulfonyl-1,2,4-triazole |
InChI |
InChI=1S/C10H10BrN3O4S/c1-17-8-4-10(9(18-2)3-7(8)11)19(15,16)14-5-12-13-6-14/h3-6H,1-2H3 |
InChI Key |
KEQCNOUQLAPPOS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1Br)OC)S(=O)(=O)N2C=NN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(13-oxo-10,16-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)phenol](/img/structure/B13354199.png)
![6-(4-Chlorophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354208.png)
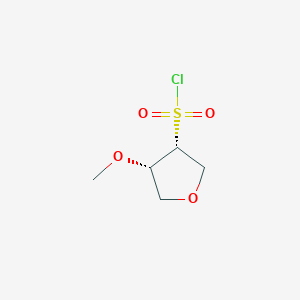
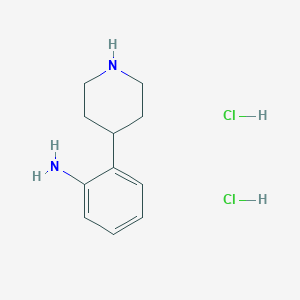
![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354225.png)
![3-[2-(Benzyloxy)phenyl]acrylamide](/img/structure/B13354226.png)
![3-Bromo-1-chlorodibenzo[b,d]furan](/img/structure/B13354241.png)
